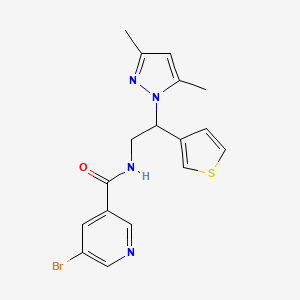

5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)nicotinamide

Beschreibung

The compound 5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)nicotinamide is a nicotinamide derivative featuring a bromine atom at the 5-position of the pyridine ring, a 3,5-dimethylpyrazole moiety, and a thiophen-3-yl ethyl group. The bromine substituent may enhance electron-withdrawing effects, influencing binding affinity, while the thiophene and pyrazole groups contribute to π-π stacking and hydrogen-bonding interactions.

Eigenschaften

IUPAC Name |

5-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN4OS/c1-11-5-12(2)22(21-11)16(13-3-4-24-10-13)9-20-17(23)14-6-15(18)8-19-7-14/h3-8,10,16H,9H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKALYKEVZLLHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=CC(=CN=C2)Br)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

Introduction of the thiophene group: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Bromination: The bromine atom can be introduced through electrophilic bromination reactions.

Nicotinamide coupling: Finally, the nicotinamide group can be coupled to the intermediate compound through amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Atom

The bromine atom at the 5-position of the nicotinamide ring undergoes nucleophilic substitution under basic or transition metal-catalyzed conditions:

-

Reaction with Hydroxide Ions :

Hydrolysis in NaOH/EtOH (80°C, 6–8 h) replaces bromine with hydroxyl groups, forming 5-hydroxy-nicotinamide derivatives. This reaction is critical for generating intermediates for further functionalization. -

Cross-Coupling Reactions :

The bromine serves as a site for Suzuki-Miyaura couplings. For example, reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 100°C) yields biaryl derivatives .

| Reaction Type | Conditions | Product | References |

|---|---|---|---|

| Hydrolysis | NaOH (1M), EtOH, reflux | 5-Hydroxy-nicotinamide analog | |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DMF, 100°C | 5-Aryl-nicotinamide derivatives |

Amide Bond Cleavage and Functionalization

The secondary amide linkage (-NH-CO-) undergoes hydrolysis or reacts with nucleophiles:

-

Acidic Hydrolysis :

Treatment with HCl (6M, 110°C, 12 h) cleaves the amide bond, yielding 5-bromo-nicotinic acid and the amine fragment (2-(3,5-dimethylpyrazol-1-yl)-2-(thiophen-3-yl)ethylamine) . -

Nucleophilic Acylation :

Reaction with acetyl chloride (Et₃N, CH₂Cl₂, 0°C → RT) produces N-acetylated derivatives, enhancing lipophilicity .

Thiophene Ring Modifications

The thiophene moiety participates in electrophilic substitutions:

-

Sulfonation :

Reaction with chlorosulfonic acid (ClSO₃H, 60°C) introduces sulfonic acid groups at the 2-position of thiophene. -

Nitration :

Nitration (HNO₃/H₂SO₄, 0°C) generates 2-nitrothiophene derivatives, which are precursors for amine synthesis.

Pyrazole Ring Reactivity

The 3,5-dimethylpyrazole group undergoes alkylation and cycloaddition:

-

Alkylation :

Reaction with methyl iodide (K₂CO₃, DMF, 60°C) methylates the pyrazole nitrogen, forming quaternary ammonium salts . -

Cycloaddition :

In Diels-Alder reactions (e.g., with maleic anhydride), the pyrazole acts as a dienophile, yielding fused bicyclic products .

Redox Reactions Involving the Pyridine Ring

The nicotinamide core participates in redox processes:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

Recent studies highlight the potential of pyrazole derivatives, including 5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)nicotinamide, as promising anticancer agents. Pyrazole-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results against MCF7 and A549 cell lines with IC50 values indicating effective growth inhibition . The incorporation of thiophene and bromine enhances the compound's bioactivity and selectivity towards cancer cells.

Mechanisms of Action:

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and metastasis. Studies suggest that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Furthermore, the compound may induce apoptosis in cancer cells through caspase activation pathways, leading to programmed cell death .

Anti-inflammatory Properties

Inflammation Modulation:

The compound's structural components suggest potential anti-inflammatory properties. Pyrazole derivatives have been studied for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This makes them candidates for treating conditions like rheumatoid arthritis and other inflammatory disorders.

Neuroprotective Effects

Cognitive Enhancement:

Emerging research indicates that certain pyrazole derivatives may possess neuroprotective properties, potentially aiding in cognitive enhancement or neurodegenerative disease management. In preclinical models, compounds similar to 5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)nicotinamide have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity .

Synthesis and Structural Modification

Synthetic Routes:

The synthesis of 5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)nicotinamide involves multi-step chemical reactions that can be optimized for yield and purity. The incorporation of bromine and thiophene groups can be achieved through various electrophilic aromatic substitution reactions or coupling reactions with suitable precursors .

Case Studies

Wirkmechanismus

The mechanism of action of 5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)nicotinamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be grouped based on core scaffolds and substituent motifs:

Key Observations:

Core Scaffold Differences: The target compound’s nicotinamide core contrasts with imidazole (e.g., 5b) or propanamide (e.g., 1005576-93-1) backbones. Nicotinamide derivatives often target NAD+-dependent enzymes, while imidazoles are common in antifungal/antibacterial agents .

Heterocyclic Substituents: The 3,5-dimethylpyrazole group in the target compound differs from the nitro-substituted pyrazoles in 1005576-93-1. Thiophen-3-yl ethyl vs. thiophen-2-yl ethoxy (5b): The 3-position of thiophene may influence spatial orientation in binding pockets compared to 2-substituted analogs.

Biological Activity Trends :

Computational and Crystallographic Insights

Computational Modeling :

- Methods like the Colle-Salvetti correlation-energy formula () could predict the target compound’s electronic properties, such as charge distribution or correlation energies, which are critical for understanding binding interactions. For example, bromine’s electron-withdrawing effect might polarize the nicotinamide ring, enhancing interactions with cationic enzyme active sites .

Crystallographic Analysis :

- The SHELX software suite () is widely used for small-molecule crystallography. If the target compound’s crystals are obtained, SHELXL could refine its structure to atomic resolution, clarifying the spatial arrangement of the pyrazole and thiophene groups .

Biologische Aktivität

5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)nicotinamide is a complex organic compound that exhibits a range of biological activities. This article provides a detailed examination of its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)nicotinamide is , with a molecular weight of approximately 406.3 g/mol. The compound features several functional groups including a bromo group, a pyrazole ring, and a thiophene moiety, which contribute to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 406.3 g/mol |

| CAS Number | 1421455-69-7 |

Antimicrobial Activity

Research has indicated that compounds similar to 5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)nicotinamide exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and thiophene rings have shown effectiveness against various bacterial strains. In studies involving Gram-positive and Gram-negative bacteria, these compounds demonstrated varying degrees of inhibition, suggesting potential as antibacterial agents .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. A study evaluating similar pyrazole derivatives reported cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0-G1 phase .

Enzyme Inhibition

Inhibition studies have focused on the compound's interaction with specific enzymes. For example, it has been tested against alkaline phosphatases and nucleotide-binding proteins , showing promising inhibitory effects that could be harnessed for therapeutic applications in conditions like cancer and inflammation .

Case Studies

- Anticancer Activity : A derivative of this compound was tested against human leukemia cell lines, showing an IC50 value in the micromolar range. Flow cytometry analysis revealed that the compound induced apoptosis through activation of caspase pathways .

- Antibacterial Efficacy : Another study screened related compounds for antibacterial activity against resistant strains of bacteria, demonstrating that modifications in the thiophene or pyrazole structures significantly enhanced antimicrobial potency .

Synthesis

The synthesis of 5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)nicotinamide typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Thiophene Attachment : Electrophilic substitution reactions to introduce the thiophene moiety.

- Bromination : Selective bromination at the 5-position to enhance biological activity.

Each step requires optimization for yield and purity to ensure the final product's efficacy .

Q & A

Basic: What are the recommended synthetic routes and purification strategies for this compound?

The synthesis of pyrazole-containing compounds like 5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)nicotinamide typically involves multi-step reactions. Key steps include:

- Cyclocondensation : Reacting brominated pyrazole precursors (e.g., 4-bromo-3,5-dimethylpyrazole) with thiophene-containing ethylamine derivatives under reflux conditions in polar aprotic solvents like 2-propanol or ethanol .

- Amide Coupling : Nicotinamide moieties are introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) or using active esters.

- Purification : Thin-layer chromatography (TLC) on silica gel plates is critical for monitoring reaction progress , followed by column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Recrystallization from ethanol or acetonitrile improves purity (>95%) .

Basic: Which analytical techniques are most reliable for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions, with pyrazole protons typically appearing as singlets (δ 6.2–6.8 ppm) and thiophene protons as multiplets (δ 7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~463 for C₁₉H₁₉BrN₄OS).

- X-ray Crystallography : Single-crystal analysis resolves conformational details, such as dihedral angles between pyrazole and thiophene rings, which influence bioactivity .

Basic: How is the compound’s bioactivity evaluated in preliminary assays?

- In Vitro Screening : Use kinase inhibition assays (e.g., EGFR or JAK2) to assess IC₅₀ values. Pyrazole derivatives often show activity in the micromolar range .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) evaluate selectivity. Thiophene and pyrazole moieties enhance membrane permeability .

- Molecular Docking : Preliminary docking with AutoDock Vina or Schrödinger Suite identifies potential binding modes to targets like EGFR .

Advanced: How can computational methods optimize reaction pathways for this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) and machine learning to predict reaction feasibility:

- Reaction Path Search : Transition state analysis identifies low-energy pathways for pyrazole-thiophene coupling .

- Condition Optimization : Artificial neural networks (ANNs) correlate solvent polarity, temperature, and catalyst loadings with yield (e.g., DMF at 80°C vs. ethanol at 60°C) .

- Feedback Loops : Experimental data refine computational models, reducing trial-and-error iterations by ~40% .

Advanced: What experimental design (DoE) strategies improve synthesis scalability?

- Factorial Design : A 2³ factorial matrix evaluates temperature (60–100°C), solvent (DMF vs. ethanol), and catalyst loading (5–10 mol%) to maximize yield .

- Response Surface Methodology (RSM) : Central composite designs optimize reaction time and stoichiometry (e.g., 1.2:1 molar ratio of pyrazole to nicotinamide) .

- Robustness Testing : Taguchi methods identify critical parameters (e.g., moisture sensitivity of brominated intermediates) for process control .

Advanced: How to resolve contradictions in bioactivity data across different assays?

- Meta-Analysis : Use hierarchical clustering or PCA to compare IC₅₀ values from kinase vs. cytotoxicity assays. Pyrazole derivatives may exhibit target-specific vs. off-target effects .

- Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (kₐₙ, kₒff) to clarify discrepancies between enzymatic and cellular activity .

- Proteomics : SILAC-based profiling identifies downstream signaling pathways affected by the compound, explaining variability in cell-based assays .

Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify substituents (e.g., replace thiophene with furan) and compare bioactivity. Thiophene enhances π-π stacking in hydrophobic kinase pockets .

- 3D-QSAR : CoMFA or CoMSIA models correlate electrostatic/hydrophobic fields with IC₅₀ values, guiding rational design .

- Crystallographic Analysis : Co-crystal structures with EGFR (PDB: 1M17) reveal hydrogen bonds between the pyrazole nitrogen and Met769 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.